Isopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-[(1-methylpyrrolidin-3-yl)methyl]propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-8(2)10-6-9-4-5-11(3)7-9/h8-10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KESXBNPKVZCWSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1CCN(C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Amine Chemistry Research
The study of Isopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amine is best understood within the rich context of amine chemistry, particularly the investigation of heterocyclic amines. The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a foundational scaffold in a vast number of biologically active molecules. frontiersin.orgnih.govnih.gov This structural motif is prized for its ability to impart desirable pharmacokinetic properties to potential drug candidates, including improved water solubility and the ability to form hydrogen bonds, which are crucial for molecular recognition at biological targets. nbinno.com
The pyrrolidine scaffold is noted for its three-dimensional structure, a consequence of its sp³-hybridized carbon atoms. nih.govnih.gov This non-planar geometry allows for a more comprehensive exploration of chemical space compared to flat, aromatic systems, offering a wider range of spatial arrangements for substituents. nih.govnih.gov The stereochemistry of the pyrrolidine ring is another critical aspect, as different stereoisomers of a compound can exhibit markedly different biological activities due to their specific interactions with chiral biological macromolecules like proteins and enzymes. nih.govresearchgate.net
Significance of Isopropyl 1 Methyl Pyrrolidin 3 Ylmethyl Amine in Contemporary Chemical Research
Retrosynthetic Analysis and Key Precursor Identification Strategies
Retrosynthetic analysis of this compound involves systematically deconstructing the molecule to identify plausible starting materials and key intermediates. The primary disconnection points are the C-N bonds, particularly the bond connecting the isopropyl group to the aminomethyl side chain.
A primary retrosynthetic approach involves a reductive amination pathway. This strategy disconnects the secondary amine to reveal (1-methyl-pyrrolidin-3-yl)methanamine and acetone (B3395972) as key precursors. A further disconnection of the primary amine from the pyrrolidine ring suggests 1-methyl-3-(hydroxymethyl)pyrrolidine or 1-methyl-3-pyrrolidinecarboxaldehyde.
Another viable strategy is the direct alkylation of isopropylamine (B41738) with a suitable electrophile, such as 3-(chloromethyl)-1-methylpyrrolidine (B1276458) or 3-(bromomethyl)-1-methylpyrrolidine. This approach relies on the availability of these halogenated precursors, which can be synthesized from the corresponding alcohol, 1-methyl-3-pyrrolidinemethanol.
These analyses identify a core set of essential precursors for the synthesis of the target molecule. The choice of precursor often depends on factors like commercial availability, cost, and the desired stereochemical outcome.
Table 1: Key Precursors for this compound Synthesis
| Precursor Name | Chemical Structure | Synthetic Role |
|---|---|---|
| 1-Methyl-3-pyrrolidinone | Starting material for the pyrrolidine core | |
| 1-Methyl-3-pyrrolidinol | Intermediate for creating the side chain | |
| 3-(Chloromethyl)-1-methylpyrrolidine | Electrophile for alkylation reactions | |
| Isopropylamine | Source of the isopropylamino moiety | |
| Acetone | Ketone for reductive amination |
Development of Novel Synthetic Pathways for this compound
Modern synthetic chemistry offers a variety of pathways to construct this compound, with an emphasis on efficiency, selectivity, and sustainability.
Stereoselective Synthesis Approaches for Chiral this compound
The pyrrolidine ring at the C-3 position represents a stereocenter, making stereoselective synthesis crucial for producing enantiomerically pure forms of the target compound. The synthesis of pyrrolidine derivatives can be approached by using a pre-existing chiral fragment or by creating the chiral center during the reaction sequence. mdpi.com
One effective strategy begins with a chiral pool starting material, such as (R)- or (S)-proline or 4-hydroxyproline, which already contains the desired stereochemistry. mdpi.com Functional group manipulations can then be performed to elaborate the side chain and introduce the N-methyl and isopropyl groups without disturbing the chiral center.
For instance, a practical and efficient stereoselective process developed for a structurally similar compound, N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, highlights key synthetic steps that can be adapted. nih.gov These include asymmetric Michael additions to establish one chiral center and stereoselective alkylations to control another. nih.govresearchgate.net This demonstrates that a combination of substrate control and chiral auxiliaries can be a powerful tool for constructing specific stereoisomers of substituted pyrrolidines.
Catalytic Synthesis Methodologies (e.g., Transition Metal Catalysis, Organocatalysis)
Catalytic methods are central to the efficient synthesis of this compound. Reductive amination is a key catalytic transformation in this context. The reaction between (1-methyl-pyrrolidin-3-yl)methanamine and acetone, or between 1-methyl-3-pyrrolidinecarboxaldehyde and isopropylamine, can be catalyzed by various transition metals or through organocatalytic means. Common catalysts include nickel-based systems for the synthesis of the isopropylamine precursor itself. google.com For the final reductive amination step, transition metal catalysts like Palladium on carbon (Pd/C) or platinum dioxide (PtO₂) under a hydrogen atmosphere are effective. Alternatively, hydride-based reducing agents such as sodium triacetoxyborohydride (B8407120) can mediate this transformation without the need for high-pressure hydrogenation.
Furthermore, novel catalytic methods for the formation of the pyrrolidine ring itself have been developed. For example, a regio- and stereoselective Ti(O-iPr)₄ and EtMgBr-catalyzed carbocyclization of allyl propargyl amines with Et₂Zn has been reported for synthesizing a variety of heteroatom-containing pyrrolidine derivatives. nih.gov Such methods offer efficient routes to substituted pyrrolidine cores from acyclic precursors. nih.gov
Green Chemistry Principles and Sustainable Approaches in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. uniroma1.it This involves several key considerations:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Reductive amination is generally an atom-economical reaction.
Use of Safer Solvents: Replacing hazardous solvents with greener alternatives. For instance, solvents like 2-MeTHF or cyclopentyl methyl ether (CPME) are being explored as replacements for traditional chlorinated solvents or ethers.
Catalysis: Utilizing catalytic reagents in small amounts instead of stoichiometric reagents reduces waste. uniroma1.it The catalytic methods discussed in the previous section are prime examples of this principle.
Renewable Feedstocks: Exploring the use of bio-based starting materials. For example, N-substituted-5-methylpyrrolidone derivatives, which can be precursors to pyrrolidines, can be synthesized from the biosourced levulinic acid. This approach offers a sustainable alternative to petroleum-based feedstocks.
Developing a fully "green" synthesis requires a holistic evaluation of the entire process, from starting materials to final purification, to minimize waste, energy consumption, and the use of hazardous substances. unibo.it
Functionalization and Derivatization Strategies for this compound
The secondary amine in this compound is a key site for further chemical modification, allowing for the synthesis of a diverse range of derivatives.
Chemical Modifications at the Amine Nitrogen
The lone pair of electrons on the secondary amine nitrogen makes it a nucleophilic center, readily participating in a variety of chemical reactions. These modifications can be used to explore structure-activity relationships or to attach the molecule to other scaffolds.
Table 2: Derivatization Reactions at the Amine Nitrogen
| Reaction Type | Reagent(s) | Product Class | General Reaction Scheme |
|---|---|---|---|
| N-Alkylation | Alkyl halide (R'-X) | Tertiary Amine | R₂NH + R'-X → R₂NR'·HX |
| N-Acylation | Acyl chloride (R'-COCl) or Anhydride | Amide | R₂NH + R'-COCl → R₂NCOR' + HCl |
| N-Sulfonylation | Sulfonyl chloride (R'-SO₂Cl) | Sulfonamide | R₂NH + R'-SO₂Cl → R₂NSO₂R' + HCl |
| Reductive Amination | Aldehyde/Ketone (R'R''C=O), Reducing Agent | Tertiary Amine | R₂NH + R'R''C=O → [R₂N=CR'R'']⁺ → R₂N-CHR'R'' |
| N-Arylation | Aryl halide (Ar-X), Pd or Cu catalyst | N-Aryl Amine | R₂NH + Ar-X --(Catalyst)--> R₂N-Ar |
These functionalization strategies provide a robust toolkit for creating a library of derivatives based on the this compound core structure.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (1-Methyl-pyrrolidin-3-yl)methanamine |
| Acetone |
| 1-Methyl-3-(hydroxymethyl)pyrrolidine |
| 1-Methyl-3-pyrrolidinecarboxaldehyde |
| Isopropylamine |
| 3-(Chloromethyl)-1-methylpyrrolidine |
| 3-(Bromomethyl)-1-methylpyrrolidine |
| 1-Methyl-3-pyrrolidinemethanol |
| 1-Methyl-3-pyrrolidinone |
| 1-Methyl-3-pyrrolidinol |
| N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine |
| (R)-Proline |
| (S)-Proline |
| 4-Hydroxyproline |
| Levulinic acid |
| 2-MeTHF |
| Cyclopentyl methyl ether (CPME) |
| Sodium triacetoxyborohydride |
| Palladium on carbon (Pd/C) |
| Platinum dioxide (PtO₂) |
| Ti(O-iPr)₄ |
| EtMgBr |
Pyrrolidine Ring Functionalization and Manipulation
Modification of the saturated pyrrolidine core of this compound is a significant synthetic challenge due to the presence of multiple unactivated C-H bonds. Modern synthetic organic chemistry has produced several powerful techniques to address this, enabling the introduction of new functional groups at specific positions on the heterocyclic ring.
Direct C-H Functionalization:
One of the most advanced strategies is the direct functionalization of sp³ C-H bonds. This approach avoids the need for pre-functionalized substrates and offers a more atom-economical route to complex molecules. Palladium-catalyzed C-H arylation and alkenylation have been successfully applied to N-heterocycles. nih.govacs.org These reactions typically employ a directing group to guide the catalyst to a specific C-H bond, most often at the C2 (α) or C3/C4 (β) positions. acs.org For a 1-methyl-3-substituted pyrrolidine scaffold, regioselective arylation at the C4 position has been demonstrated, providing a pathway to 3,4-disubstituted pyrrolidine derivatives. acs.orgnih.gov
Another emerging technique is redox-neutral α-functionalization. This method can be used to introduce aryl groups at the α-position (C2 or C5) of the pyrrolidine ring without the need for an external oxidant. rsc.org The reaction proceeds through the formation of an iminium ion intermediate, which is then trapped by a nucleophile. While typically applied to N-aryl pyrrolidines, adaptations of this methodology could provide a route to functionalize the N-methyl pyrrolidine core.
Cycloaddition Reactions:
For constructing highly substituted pyrrolidine rings that serve as analogs, 1,3-dipolar cycloaddition reactions are exceptionally powerful. nih.gov The reaction between an azomethine ylide and a substituted alkene (a dipolarophile) can generate diverse pyrrolidine structures with high stereocontrol. nih.govresearchgate.net This strategy is particularly useful for creating libraries of compounds with varied substituents at the C3 and C4 positions, which can be elaborated to produce analogs of the target molecule. rsc.org
The table below summarizes key methodologies applicable to the functionalization of the pyrrolidine ring.
| Methodology | Typical Reagents/Catalyst | Target Position(s) | Potential Outcome |
| Palladium-Catalyzed C-H Arylation | Pd(OAc)₂, Ligand, Aryl Halide | C2, C4 | Introduction of an aryl group (e.g., phenyl, pyridyl) onto the ring. |
| Rhodium-Catalyzed C-H Insertion | Rh₂(esp)₂, PIDA | C2, C4 | Formation of new C-N or C-C bonds at various ring positions. researchgate.net |
| Redox-Neutral α-Arylation | Quinone Monoacetal, DABCO | C2, C5 | Addition of an aryl nucleophile to the carbon alpha to the nitrogen. rsc.org |
| 1,3-Dipolar Cycloaddition | Azomethine Ylide, Alkene | C3, C4, C5 | De novo synthesis of highly substituted pyrrolidine cores. rsc.org |
Isopropyl Group Modifications and Substitutions
Direct chemical modification of the robust isopropyl group is synthetically impractical. Therefore, creating derivatives with altered N-alkyl substituents relies on synthesizing analogs from a common intermediate. The most versatile and widely used method for this purpose is reductive amination.
Reductive Amination:
This strategy involves the reaction of a primary or secondary amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is immediately reduced to the corresponding amine. For generating derivatives of this compound, the key precursor is (1-methylpyrrolidin-3-yl)methanamine (B88376) . nih.gov
This primary amine can be reacted with a diverse range of aldehydes and ketones to produce a library of N-substituted analogs. The reaction with acetone yields the parent isopropyl derivative, while other carbonyls provide access to a wide array of functional groups. This method is highly efficient and allows for significant structural diversity starting from a single, readily accessible intermediate.
The following table illustrates the synthesis of various N-alkyl derivatives from (1-methylpyrrolidin-3-yl)methanamine via reductive amination.
| Carbonyl Compound | Reagent Structure | Resulting N-Substituent | Final Product Structure |
| Acetone | Isopropyl | ||
| Cyclopentanone | Cyclopentyl | ||
| Benzaldehyde | Benzyl | ||
| Isobutyraldehyde | Isobutyl |
N-Alkylation:
An alternative, though often less selective, approach is the direct N-alkylation of a precursor amine. For instance, one could synthesize N-methyl-((1-methylpyrrolidin-3-yl)methyl)amine and subsequently introduce the isopropyl group via reaction with 2-bromopropane. However, this method can suffer from over-alkylation and may require more stringent reaction control compared to reductive amination.
Computational Structural Studies of this compound
Computational chemistry provides powerful tools for investigating molecular structures and dynamics at the atomic level. For a molecule such as this compound, which possesses multiple rotatable bonds and a flexible five-membered ring, computational studies are essential for a comprehensive understanding of its three-dimensional structure and energetic landscape. These studies are typically divided into two main areas: quantum chemical calculations for detailed electronic structure and geometry optimization, and molecular mechanics/dynamics for exploring the broader conformational space.
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the optimized molecular geometry and various electronic properties of a molecule. A common and effective method for this type of analysis is Density Functional Theory (DFT).
Molecular Geometry Optimization: The first step in a quantum chemical study would be to perform a geometry optimization of this compound. This process computationally determines the lowest energy arrangement of the atoms, which corresponds to the most stable three-dimensional structure of the molecule. The optimization would yield precise data on bond lengths, bond angles, and dihedral angles. For instance, the analysis would define the puckering of the pyrrolidine ring and the spatial orientation of the isopropyl and methyl groups relative to the ring and each other.
Electronic Structure Analysis: Once the geometry is optimized, further calculations can be performed to understand the electronic properties of the molecule. This includes the calculation of:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between the HOMO and LUMO provides insights into the chemical stability and reactivity of the compound.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is particularly useful for predicting how the molecule might interact with other molecules or biological targets.
Atomic Charges: Calculation of partial charges on each atom provides a quantitative measure of the charge distribution, which can influence intermolecular interactions.
A hypothetical data table for optimized geometric parameters from a DFT calculation (e.g., at the B3LYP/6-31G* level of theory) would resemble the following:
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Å or °) |
| Bond Length | C1 | N1 | Calculated Value | ||
| Bond Length | N1 | C2 | Calculated Value | ||
| Bond Angle | C1 | N1 | C2 | Calculated Value | |
| Dihedral Angle | C1 | N1 | C2 | C3 | Calculated Value |
Note: The table above is illustrative of the type of data generated from quantum chemical calculations; specific values for this compound are not available from the searched literature.
Due to the flexibility of the pyrrolidine ring and the rotatable bonds in the side chains, this compound can exist in numerous conformations. nih.gov Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are the preferred methods for exploring this conformational landscape. rsc.org
Molecular Mechanics (MM): MM methods use classical physics principles (force fields) to calculate the potential energy of a molecule as a function of its atomic coordinates. A systematic conformational search using MM would involve rotating the single bonds in the molecule by specific increments and calculating the energy of each resulting conformer. This process identifies low-energy, stable conformations and the energy barriers between them. For N-substituted pyrrolidines, this would involve exploring the different puckering states of the five-membered ring and the various orientations of the side chains. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the molecule's behavior over time. rsc.org By simulating the motion of the atoms at a given temperature, MD can explore the conformational space and reveal how the molecule transitions between different shapes. An MD simulation of this compound, typically in a solvent like water to mimic physiological conditions, would show the flexibility of the pyrrolidine ring and the side chains. The simulation trajectory can be analyzed to identify the most populated (i.e., most stable) conformational states and the timescales of conformational changes.
The results from these simulations could be presented in a table summarizing the properties of the most stable conformers:
| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Population (%) |
| 1 | 0.00 | Calculated Values | Calculated Value |
| 2 | Calculated Value | Calculated Values | Calculated Value |
| 3 | Calculated Value | Calculated Values | Calculated Value |
Note: This table illustrates the potential output of a conformational analysis; specific findings for this compound are not present in the available literature.
Together, these computational approaches would provide a detailed and comprehensive picture of the structural and dynamic properties of this compound, which is fundamental for understanding its chemical behavior and potential interactions.
Mechanistic Investigations of Chemical Reactions Involving Isopropyl 1 Methyl Pyrrolidin 3 Ylmethyl Amine
Reaction Kinetics and Thermodynamics of Isopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amine Transformations
Detailed kinetic studies on transformations involving this compound are limited in publicly accessible literature. However, general principles of physical organic chemistry allow for predictions regarding its reactivity. The reaction rates are expected to be significantly influenced by factors such as solvent polarity, temperature, and the steric bulk of the reactants. The pyrrolidine (B122466) ring and the isopropyl group can sterically hinder the approach of reactants to the amine's lone pair of electrons, thereby affecting reaction rates.
Role of this compound as a Nucleophile, Base, or Electrophile in Organic Reactions
The chemical character of this compound is primarily defined by the presence of two amine functional groups: a tertiary amine within the N-methylpyrrolidine ring and a secondary amine in the side chain.
As a Nucleophile: The lone pair of electrons on the secondary nitrogen atom is more sterically accessible than the one on the tertiary nitrogen, making the secondary amine the primary site for nucleophilic attack. It can readily participate in reactions such as nucleophilic substitution (SN2) with alkyl halides or nucleophilic addition to carbonyl compounds.
As a Base: Both nitrogen atoms possess lone pairs of electrons and can act as Brønsted-Lowry bases by accepting a proton. The basicity of each nitrogen is influenced by electronic and steric effects. The N-methyl group on the pyrrolidine ring is electron-donating, which should increase the basicity of the tertiary amine. However, the secondary amine is generally less sterically hindered, which can make it a more effective base in certain reactions.
As an Electrophile: The compound itself is not a typical electrophile. To act as an electrophile, one of its atoms would need to be electron-deficient. This could potentially occur if the amine is protonated or if it coordinates to a Lewis acid, making the adjacent carbon atoms more susceptible to nucleophilic attack, though this is not its primary mode of reactivity.
Studies on the Stereoselectivity and Regioselectivity of Reactions with this compound
The pyrrolidine ring in this compound contains a stereocenter at the 3-position. This inherent chirality makes it a valuable chiral building block or a potential chiral auxiliary/catalyst in asymmetric synthesis.
Stereoselectivity: When reacting with prochiral substrates, the chiral nature of this amine can influence the stereochemical outcome, leading to the preferential formation of one enantiomer or diastereomer over another. The degree of stereoselectivity would depend on the specific reaction conditions and the nature of the transition state, where the steric interactions involving the chiral amine direct the approach of the reactants.
Regioselectivity: In reactions involving substrates with multiple reactive sites, this compound can exhibit regioselectivity. The choice of which site is attacked is governed by a combination of steric and electronic factors. For instance, in a reaction with an α,β-unsaturated carbonyl compound, the secondary amine could potentially undergo a 1,4-conjugate addition (Michael addition) or a 1,2-addition to the carbonyl group. The specific outcome would be influenced by reaction conditions (e.g., kinetic vs. thermodynamic control).
Elucidation of Catalytic Cycles Involving this compound as a Ligand or Organocatalyst
The structure of this compound makes it a candidate for applications in catalysis, both as a ligand in metal-catalyzed reactions and as a metal-free organocatalyst.
As a Ligand: The two nitrogen atoms can act as a bidentate ligand, coordinating to a metal center to form a stable chelate complex. Such metal complexes can be catalytically active in a variety of transformations, including hydrogenations, cross-coupling reactions, and asymmetric synthesis. The chiral backbone of the ligand can impart enantioselectivity to the catalyzed reaction. A typical catalytic cycle would involve:
Coordination of the reactant(s) to the metal-ligand complex.
An insertion or oxidative addition step.
Subsequent transformation or rearrangement.
Reductive elimination to release the product and regenerate the catalyst.
As an Organocatalyst: Chiral secondary amines are well-known to act as organocatalysts, particularly in enamine and iminium ion catalysis. This compound could, for example, react with a ketone or aldehyde to form a chiral enamine intermediate. This enamine can then react with an electrophile stereoselectively. Subsequent hydrolysis would release the chiral product and regenerate the amine catalyst, completing the catalytic cycle.
Investigation of Reaction Intermediates and Transition States via Spectroscopic and Computational Methods
Understanding the precise mechanism of reactions involving this compound requires the characterization of transient species like reaction intermediates and transition states.
Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to detect and characterize reaction intermediates, provided they have a sufficient lifetime. In-situ infrared (IR) spectroscopy can monitor changes in functional groups during a reaction. For very short-lived species, advanced techniques like stopped-flow spectroscopy or low-temperature spectroscopy might be employed.
Computational Methods: Density Functional Theory (DFT) and other quantum chemical methods are powerful tools for modeling reaction pathways. These calculations can provide detailed information about the geometry and energy of reactants, products, intermediates, and transition states. By mapping the potential energy surface of a reaction, computational studies can help to:
Confirm proposed reaction mechanisms.
Explain the origins of stereoselectivity and regioselectivity.
Predict reaction kinetics and thermodynamics.
Design more efficient catalysts based on mechanistic insights.
For example, a computational study could model the transition state of an SN2 reaction involving the amine as a nucleophile, allowing for the visualization of bond-forming and bond-breaking processes and the calculation of the activation energy barrier.
Theoretical and Computational Chemistry Studies on Isopropyl 1 Methyl Pyrrolidin 3 Ylmethyl Amine
Density Functional Theory (DFT) Calculations for Electronic Properties, Reactivity Prediction, and Reaction Pathways
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. For Isopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amine, DFT calculations would provide fundamental insights into its behavior.
Electronic Properties and Reactivity Prediction: Key electronic properties that predict reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability. DFT calculations for substituted pyrrolidinones have shown how these values can be determined to understand electronic behavior. Global reactivity descriptors such as chemical hardness (η), electronic chemical potential (μ), and the electrophilicity index (ω) can be derived from these energies to quantify the molecule's reactivity. researchgate.net
A Molecular Electrostatic Potential (MEP) map would visualize the electron density distribution, identifying regions susceptible to nucleophilic and electrophilic attack. For an amine like this, the nitrogen lone pairs would be expected to be regions of high negative potential, indicating their role as primary sites for electrophilic attack or protonation.
Illustrative Electronic Properties from Analogous Compounds To illustrate the type of data generated, the following table presents DFT-calculated electronic properties for related pyrrolidine (B122466) derivatives.
| Compound | HOMO (a.u.) | LUMO (a.u.) | Energy Gap (a.u.) |
|---|---|---|---|
| 1-{2-[(2-hydroxyethyl)thio]ethyl}pyrrolidin-2-one (HTEP) | -0.231 | -0.003 | 0.228 |
| [2-(2-oxo-pyrrolidin-1-yl)-ethyl]-phosphonic acid diethyl ester (OEP) | -0.252 | -0.007 | 0.245 |
| {[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid (OETA) | -0.243 | -0.021 | 0.222 |
Data derived from DFT calculations on substituted pyrrolidinones. Note: a.u. = atomic units.
Reaction Pathways: DFT is instrumental in mapping out potential reaction pathways, such as those involved in the synthesis or degradation of the molecule. frontiersin.org By calculating the energies of reactants, transition states, and products, a potential energy surface can be constructed. This allows for the determination of activation energy barriers, providing a quantitative measure of reaction feasibility and kinetics. For instance, computational studies on the reductive amination process—a common route for synthesizing such amines—have used DFT to elucidate the mechanism, including the formation of carbinolamine and iminium intermediates. rsc.orgijrpr.com Similarly, DFT calculations could model the N-alkylation reactions involved in its synthesis. chemrxiv.orgrsc.org
Molecular Dynamics Simulations of this compound in Various Solvents and Environments
Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, offering a dynamic picture of molecular behavior in different environments.
Behavior in Solvents: MD simulations of this compound in solvents like water would reveal crucial information about its solvation and conformational dynamics. nih.gov Studies on the structurally related N-methylpyrrolidone (NMP) in water have shown that such simulations can identify the formation of distinct solvation shells and quantify the structuring effect of the solute on the surrounding solvent molecules. rsc.orgrsc.orgresearchgate.net Analysis of Radial Distribution Functions (RDFs) would show the probability of finding solvent molecules at a certain distance from specific atoms of the solute, detailing the solvation structure around both the hydrophobic (isopropyl, methyl) and hydrophilic (amine) parts of the molecule.
The simulations would also capture the conformational flexibility of the pyrrolidine ring and the side chains. The pyrrolidine ring is known to undergo pseudorotation, and the presence of bulky substituents would influence its preferred conformations. Time-based analyses like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) would quantify the stability of its structure and the flexibility of different regions of the molecule. nih.gov
Typical Parameters for MD Simulations The table below outlines typical parameters used in MD simulations for small organic molecules in aqueous solution.
| Parameter | Typical Value / Method |
|---|---|
| Force Field | GROMOS, AMBER, OPLS |
| Solvent Model | SPC, TIP3P, TIP4P |
| Ensemble | NPT (constant Number of particles, Pressure, Temperature) |
| Temperature | 298 K (25 °C) |
| Pressure | 1 atm |
| Simulation Time | 10 - 100 ns |
Parameters are representative of those used in simulations of similar small molecules. nih.govbohrium.com
Prediction of Physicochemical Parameters Relevant to Reaction Mechanisms
Computational methods can accurately predict key physicochemical parameters that govern a molecule's reactivity in chemical processes.
pKa: The pKa value is a measure of the acidity of a conjugate acid and is fundamental to understanding the protonation state of the amine at a given pH. The two nitrogen atoms in this compound (a tertiary amine in the ring and a secondary amine in the side chain) would have distinct pKa values. Computational approaches, often combining quantum mechanical calculations with continuum solvation models (like SMD or COSMO), can predict these values. peerj.com For tertiary amines, predicted pKa values typically range from 9-11. researchgate.netresearchgate.net Accurate pKa prediction is vital as the protonation state dictates the molecule's solubility, receptor-binding capability, and reaction mechanism. nih.govacs.org
Bond Dissociation Energies (BDEs): BDE is the energy required to break a specific bond homolytically. Calculating BDEs for the various C-H, N-H, and C-N bonds in the molecule helps to predict which bonds are most likely to break during thermal or photochemical reactions, providing insight into potential degradation pathways or radical-mediated reactions. ucsb.edu For example, the α-C-H bonds adjacent to the nitrogen atoms are expected to have lower BDEs due to the stabilization of the resulting carbon-centered radical by the nitrogen lone pair. acs.orgresearchgate.netcanada.ca DFT calculations are a common method for obtaining reliable BDE values. nih.gov
Redox Potentials: The redox potential quantifies the tendency of a molecule to be oxidized or reduced. For amines, the oxidation potential is a key parameter, as they can undergo one-electron oxidation to form radical cations. nih.gov Theoretical protocols using DFT in conjunction with solvation models have been developed to accurately predict the standard oxidation potentials of N-heterocyclic compounds. nih.govresearchgate.netanu.edu.auanu.edu.au These values are crucial for understanding the molecule's stability in an electrochemical environment and its potential role in redox reactions.
Representative Predicted Physicochemical Parameters for Amines This table provides a range of typical calculated values for parameters of analogous amine compounds.
| Parameter | Compound Class | Typical Calculated Value |
|---|---|---|
| pKa | Tertiary Alkylamines | 10.0 - 11.5 |
| α-C-H BDE | Pyrrolidine | ~90 kcal/mol (377 kJ/mol) acs.orgcanada.ca |
| N-H BDE | Secondary Alkylamines | ~91-93 kcal/mol (380-390 kJ/mol) |
| Oxidation Potential (E°) | Saturated N-Heterocycles | +0.5 to +1.5 V vs SCE anu.edu.audu.edu |
Values are based on computational and experimental data for analogous amine structures. researchgate.netacs.orgresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Understanding of Molecular Interactions (non-clinical)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with a specific activity. nih.gov To build a QSAR model for a non-clinical endpoint involving this compound, one would first need a dataset of structurally similar pyrrolidine derivatives with measured activity data. scispace.comnih.gov
The process involves calculating a wide range of molecular descriptors for each compound in the series. ucsb.edu These descriptors quantify various aspects of the molecular structure, including:
Constitutional Descriptors: Molecular weight, atom counts.
Topological Descriptors: Describing atomic connectivity.
Geometric Descriptors: Related to the 3D shape of the molecule.
Physicochemical Descriptors: Such as logP (lipophilicity) and polar surface area. mdpi.com
Electronic Descriptors: Dipole moment, HOMO/LUMO energies. ucsb.edu
Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build a mathematical model that relates a subset of these descriptors to the observed activity. nih.gov The resulting QSAR model can be used to predict the activity of new, untested compounds and to provide mechanistic insight into which structural features are most important for the activity. nih.gov For example, a QSAR model might reveal that increased lipophilicity at the isopropyl group enhances a particular interaction, while steric bulk around the pyrrolidine ring diminishes it.
Common Molecular Descriptors in QSAR The following table lists descriptors commonly employed in QSAR studies of amine-containing compounds.
| Descriptor Class | Example Descriptors |
|---|---|
| Physicochemical | logP, Molar Refractivity (MR), Polar Surface Area (PSA) |
| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges |
| Steric/Geometric | Molecular Volume, Surface Area, Ovality |
| Topological | Wiener Index, Kier & Hall Connectivity Indices |
A selection of descriptors commonly used in QSAR modeling. ucsb.eduresearchgate.net
Interactions of Isopropyl 1 Methyl Pyrrolidin 3 Ylmethyl Amine with Biological Targets: Molecular and Mechanistic Perspectives
Binding Studies with Protein Receptors: Elucidation of Molecular Recognition Principles and Binding Hotspots
No publicly available studies have characterized the binding of Isopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amine to any protein receptors. Information regarding its affinity, selectivity, and the specific molecular interactions that would govern its recognition by a receptor's binding pocket is not documented in the scientific literature.
Enzyme Active Site Interactions and Inhibition Mechanisms at the Molecular Level (e.g., Kinetic Characterization of Inhibition)
There is no available data on the effects of this compound on any enzymes. As such, its potential as an enzyme inhibitor, including its mechanism of action and kinetic parameters such as IC₅₀ or Kᵢ values, is unknown.
Mechanistic Insights into Ion Channel Modulation or Transporter Interactions by this compound Analogs
Research on the modulation of ion channels or interactions with transporters by this compound or its close analogs has not been published. Therefore, any mechanistic insights into its potential effects on these crucial biological targets are not available.
Computational Modeling of Ligand-Target Interactions and Binding Free Energy Calculations for this compound
No computational studies, such as molecular docking or molecular dynamics simulations, have been reported for this compound. Consequently, there are no predictions of its binding modes or calculations of its binding free energy with any biological targets.
Structure-Activity Relationship Studies (SAR) Focused on Molecular Interaction Determinants
Structure-activity relationship (SAR) studies require the synthesis and biological evaluation of a series of related compounds to determine the impact of specific structural modifications on activity. No such studies involving this compound have been found in the public domain.
Advanced Analytical Methodologies for the Research and Characterization of Isopropyl 1 Methyl Pyrrolidin 3 Ylmethyl Amine
Chiral Chromatography (HPLC, GC) for Enantiomeric Purity and Separation of Stereoisomers
Isopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amine possesses a chiral center at the third carbon of the pyrrolidine (B122466) ring, leading to the existence of enantiomers. The separation and quantification of these stereoisomers are paramount for understanding its biological and chemical properties. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), serves as a cornerstone for achieving this.
In chiral HPLC, the separation is typically accomplished using a chiral stationary phase (CSP). These phases create a chiral environment where the enantiomers of the analyte form transient diastereomeric complexes with differing stabilities, leading to different retention times. For a compound like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. The selection of the mobile phase, which usually consists of a mixture of an alkane and an alcohol, is critical for optimizing the separation.
Chiral GC is another powerful technique, particularly for volatile and thermally stable derivatives of the analyte. The enantiomers can be separated either directly on a column with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives, or indirectly after derivatization with a chiral reagent to form diastereomers, which can then be separated on a non-chiral column.
Table 1: Illustrative Chiral HPLC Parameters for Separation of a Pyrrolidine Derivative
| Parameter | Condition |
|---|---|
| Column | Chiralpak AD-H (Amylose derivative) |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220 nm |
| Expected Outcome | Baseline separation of the (R) and (S) enantiomers |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Structural Confirmation of Derivatives
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural elucidation of this compound and its derivatives. By providing highly accurate mass measurements, HRMS allows for the determination of the elemental composition of the parent molecule and its fragments.
When subjected to ionization in a mass spectrometer, the compound will generate a protonated molecule [M+H]⁺ in techniques like Electrospray Ionization (ESI). Subsequent fragmentation in the mass spectrometer will produce a characteristic pattern. For this compound, common fragmentation pathways would likely involve the cleavage of the C-N bonds, leading to the loss of the isopropyl group or fragmentation of the pyrrolidine ring. The high mass accuracy of HRMS helps in distinguishing between isobaric interferences and confirming the identity of the compound in complex matrices.
Table 2: Predicted HRMS Fragmentation Data for this compound
| Ion | Predicted m/z | Proposed Elemental Composition |
|---|---|---|
| [M+H]⁺ | 171.1859 | C₁₀H₂₃N₂ |
| [M-CH(CH₃)₂]⁺ | 128.1281 | C₇H₁₄N₂ |
| [C₅H₁₀N]⁺ | 84.0808 | C₅H₁₀N |
Hyphenated Techniques (e.g., GC-MS, LC-NMR, LC-MS/MS) for Complex Mixture Analysis and Reaction Monitoring in Research Settings
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced analytical power for the analysis of complex mixtures and for monitoring chemical reactions in real-time. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and semi-volatile compounds. nih.gov For this compound, derivatization may be necessary to increase its volatility for GC analysis. GC-MS provides both retention time data from the GC and mass spectral data from the MS, allowing for the confident identification of the compound and any impurities or byproducts in a reaction mixture. researchgate.netnih.gov
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) directly couples HPLC with NMR spectroscopy, enabling the acquisition of detailed structural information for compounds separated from a mixture. news-medical.netchromatographytoday.com This technique is particularly valuable for the unambiguous identification of isomers that may not be distinguishable by mass spectrometry alone. chromatographytoday.comnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity, making it ideal for the trace analysis of this compound in complex matrices. up.ac.za In LC-MS/MS, a specific parent ion is selected, fragmented, and the resulting product ions are detected, which significantly reduces background noise and enhances specificity. up.ac.za
Table 3: Applications of Hyphenated Techniques in the Analysis of this compound
| Technique | Application |
|---|---|
| GC-MS | Purity assessment of synthetic batches, identification of volatile impurities. researchgate.net |
| LC-NMR | Unambiguous structural elucidation of the compound and its isomers. news-medical.net |
| LC-MS/MS | Quantification in biological fluids, reaction monitoring. up.ac.za |
Advanced NMR Techniques (e.g., DOSY, NOESY, ROESY) for Solution-State Conformation, Dynamics, and Aggregation Studies
Advanced Nuclear Magnetic Resonance (NMR) techniques provide profound insights into the three-dimensional structure, dynamics, and intermolecular interactions of this compound in solution.
Diffusion-Ordered Spectroscopy (DOSY) is a powerful method for studying the translational motion of molecules. nih.govmanchester.ac.uk The diffusion coefficient is related to the size and shape of the molecule, allowing DOSY to be used to study aggregation phenomena or the binding of the compound to larger molecules. rsc.org
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are used to determine the spatial proximity of atoms within a molecule. arxiv.org These techniques rely on the nuclear Overhauser effect (NOE), which is the transfer of nuclear spin polarization from one nucleus to another through space. By analyzing the cross-peaks in a NOESY or ROESY spectrum, it is possible to deduce the solution-state conformation of the flexible pyrrolidine ring and the orientation of its substituents. arxiv.orgnih.govmdpi.com
Table 4: Information Gained from Advanced NMR Techniques
| Technique | Information Provided |
|---|---|
| DOSY | Aggregation state, binding interactions. rsc.org |
| NOESY | Through-space proton-proton distances, solution conformation. arxiv.org |
| ROESY | Similar to NOESY, but more effective for medium-sized molecules. |
Capillary Electrophoresis (CE) for Purity Assessment and Interaction Studies
Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged species. technologynetworks.com Given that this compound is a basic compound that will be protonated at low pH, CE is an excellent method for its purity assessment. nih.gov
For the separation of enantiomers, chiral selectors, such as cyclodextrins, can be added to the background electrolyte. globalresearchonline.net The differential interaction of the enantiomers with the chiral selector leads to different electrophoretic mobilities and, consequently, their separation.
Furthermore, Affinity Capillary Electrophoresis (ACE) can be employed to study the non-covalent interactions between this compound and other molecules, such as proteins or DNA. nih.govresearchgate.net By observing the change in the electrophoretic mobility of the analyte upon the addition of a binding partner, it is possible to determine binding constants and stoichiometry. nih.govresearchgate.net
Table 5: Potential Capillary Electrophoresis Methods
| Method | Application |
|---|---|
| Capillary Zone Electrophoresis (CZE) | Purity assessment, determination of impurities. technologynetworks.com |
| Chiral CE | Enantiomeric purity determination. globalresearchonline.net |
| Affinity Capillary Electrophoresis (ACE) | Study of binding interactions with biomolecules. nih.gov |
Applications of Isopropyl 1 Methyl Pyrrolidin 3 Ylmethyl Amine in Broader Chemical Disciplines and Emerging Areas
Role as a Chiral Ligand or Organocatalyst in Asymmetric Synthesis of Other Complex Molecules
There is no specific information available in peer-reviewed scientific literature that describes the use of Isopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amine as a chiral ligand or an organocatalyst in asymmetric synthesis. While the broader class of chiral pyrrolidine (B122466) derivatives is extensively used in organocatalysis, research detailing the catalytic activity, efficiency, enantioselectivity, or substrate scope for this particular compound has not been published.
Use as a Versatile Building Block in the Synthesis of Natural Products or Other High-Value Organic Compounds
No documented instances of this compound being used as a synthetic building block for the creation of natural products or other high-value organic compounds were found in the available scientific literature. Its potential utility as a synthetic intermediate has not been explored or reported in published research.
Investigation as a Component in Polymer Science, Material Design, or Supramolecular Assemblies
A search of academic and patent databases yielded no results indicating that this compound has been investigated for applications in polymer science, material design, or for the construction of supramolecular assemblies. There are no research findings on its potential role as a monomer, cross-linking agent, or as a component in self-assembling molecular systems.
Contribution to Fundamental Understanding of Amine Reactivity, Stereochemistry, and Non-Covalent Interactions
There are no dedicated studies on this compound that contribute to the fundamental understanding of amine reactivity, stereochemistry, or non-covalent interactions. While the structural motifs within the molecule—a chiral center, a tertiary amine within the pyrrolidine ring, and a secondary amine in the side chain—are of general interest in physical organic chemistry, this specific compound has not been the subject of such fundamental research according to available records.
Future Research Directions and Unresolved Challenges in Isopropyl 1 Methyl Pyrrolidin 3 Ylmethyl Amine Chemistry
Exploration of Novel Biologically Relevant Targets and Associated Mechanistic Pathways (purely academic focus)
The pyrrolidine (B122466) ring is a cornerstone of many pharmacologically active agents, exhibiting a wide range of biological activities including antibacterial, antifungal, antiviral, and antitumor effects. nih.govekb.egresearchgate.net Given this precedent, a primary area of future academic inquiry would be the systematic exploration of the biological targets of Isopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amine and its derivatives.
Initial investigations could involve broad-spectrum screening against various cell lines and microbial strains to identify any potential therapeutic areas. ekb.egresearchgate.net Subsequent, more focused studies would aim to identify specific protein targets and elucidate the mechanistic pathways through which the compound exerts its effects. Techniques such as affinity chromatography, proteomics, and molecular docking simulations could be employed to pinpoint molecular interactions. A recent study on novel piperidine (B6355638) and pyrrolidine derivatives identified potent inhibitors of pancreatic lipase, highlighting the potential for this class of compounds in metabolic research. mdpi.com
Structure-activity relationship (SAR) studies will be crucial in understanding how modifications to the this compound scaffold influence biological activity. nih.govrsc.org For instance, the stereochemistry of the pyrrolidine ring and the nature of the N-alkyl substituents are known to be critical for the biological activity of related compounds. mdpi.com
Development of More Efficient, Atom-Economical, and Sustainable Synthetic Routes
The development of efficient and sustainable synthetic methodologies is a cornerstone of modern organic chemistry. While specific synthetic routes for this compound are not widely reported, several general strategies for the synthesis of substituted pyrrolidines could be adapted and optimized.
Future research should focus on the development of atom-economical routes that maximize the incorporation of starting material atoms into the final product. One promising avenue is the use of catalytic reductive amination of a suitable 1-methyl-pyrrolidine-3-carbaldehyde with isopropylamine (B41738). researchgate.netrsc.org This approach, mediated by environmentally benign catalysts, would offer a direct and efficient route to the target molecule.
Furthermore, the exploration of multi-component reactions (MCRs) for the synthesis of highly substituted pyrrolidine derivatives is a rapidly growing field. acs.orgnih.govnih.govtandfonline.commdpi.com MCRs offer significant advantages in terms of efficiency and sustainability by combining three or more reactants in a single step to generate complex products. acs.orgnih.govnih.govtandfonline.commdpi.com Designing an MCR that incorporates the key structural fragments of this compound would represent a significant advancement.
Advanced Computational Studies for Predicting Novel Reactivity and Designing Enhanced Derivatives
Computational chemistry offers powerful tools for predicting the reactivity of molecules and for the rational design of new derivatives with enhanced properties. In the context of this compound, computational studies could be employed to:
Predict Reactivity: Quantum chemical calculations can elucidate the electronic structure and predict the most likely sites for chemical reactions, guiding the development of new synthetic transformations. nih.gov
Design Novel Derivatives: Molecular modeling and docking simulations can be used to design derivatives with improved binding affinity and selectivity for specific biological targets. mdpi.com This in silico approach can significantly reduce the time and cost associated with traditional trial-and-error synthesis and screening.
Elucidate Reaction Mechanisms: Computational studies can provide detailed insights into the mechanisms of reactions used to synthesize and modify the target compound, enabling further optimization of reaction conditions. nih.gov
Integration with Artificial Intelligence and Machine Learning for Accelerating Chemical Discovery and Optimization
Predictive Modeling: AI algorithms can be trained on large datasets of chemical structures and biological activities to predict the properties of new, unsynthesized compounds. sciety.orgpreprints.orgresearchgate.net
Synthesis Planning: Retrosynthetic AI tools can propose novel and efficient synthetic routes to target molecules, often identifying pathways that may not be obvious to human chemists. sciety.orgpreprints.orgresearchgate.net
Reaction Optimization: Machine learning models can be used to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and minimize byproducts. digitellinc.com
The application of AI and ML to the chemistry of pyrrolidine derivatives is an exciting frontier that promises to significantly accelerate the pace of discovery.
Investigation of Multi-component Reactions Incorporating this compound
As mentioned previously, multi-component reactions (MCRs) are powerful tools for the efficient synthesis of complex molecules. acs.orgnih.govnih.govtandfonline.commdpi.com A significant future challenge and opportunity lies in the development of novel MCRs that can directly incorporate this compound or its precursors as one of the components.
This could involve, for example, designing a reaction that combines a pyrrolidine-based building block, an isopropyl-containing component, and one or more other reactants in a single pot to generate a library of diverse and complex molecules. The development of such reactions would not only provide efficient access to new chemical space but also be highly valuable for the rapid generation of compound libraries for biological screening.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Isopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amine, and how can purity be maximized?
- Methodological Answer : The compound’s synthesis typically involves nucleophilic substitution or reductive amination. For example, coupling 1-methylpyrrolidin-3-ylmethylamine with isopropyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) yields the target amine. Catalysts like CuBr may enhance selectivity in multi-step reactions . Purity optimization requires post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization in ethanol/water mixtures. Monitor reaction progress using TLC (Rf ~0.3 in 9:1 CHCl₃:MeOH) and confirm purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA).
| Synthetic Method | Key Conditions | Yield | Purity |
|---|---|---|---|
| Nucleophilic substitution | K₂CO₃, DMF, 80°C, 12h | 65–70% | ≥95% |
| Reductive amination | NaBH₃CN, MeOH, RT, 24h | 50–55% | ≥90% |
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (CDCl₃) should show pyrrolidine ring protons (δ 2.5–3.5 ppm), isopropyl methyl groups (δ 1.0–1.2 ppm), and methylene protons adjacent to the amine (δ 2.8–3.0 ppm). ¹³C NMR confirms quaternary carbons in the pyrrolidine ring (δ 50–60 ppm) .
- HRMS : Expected [M+H]⁺ peak at m/z 171.2 (C₉H₂₀N₂⁺).
- IR : N-H stretch (~3300 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) .
Q. How should researchers handle stability and storage challenges?
- Methodological Answer : The compound is hygroscopic and prone to oxidation. Store under inert gas (N₂/Ar) at –20°C in amber vials. For long-term stability, prepare hydrochloride salts (via HCl/Et₂O treatment) to reduce degradation. Monitor decomposition via periodic NMR or LC-MS, particularly checking for amine oxidation to nitro derivatives .
Advanced Research Questions
Q. How does stereochemistry at the pyrrolidine ring influence biological activity?
- Methodological Answer : The (3R) configuration enhances binding to G-protein-coupled receptors (e.g., α₂-adrenergic receptors) due to spatial compatibility with hydrophobic pockets. To study this:
Synthesize enantiomers using chiral catalysts (e.g., (S)-BINAP/Pd for asymmetric hydrogenation) .
Perform in vitro assays (e.g., cAMP inhibition in HEK293 cells) comparing (R)- and (S)-isomers.
- Data Insight : In a 2024 study, the (R)-isomer showed 10× higher receptor affinity (IC₅₀ = 12 nM) than the (S)-isomer (IC₅₀ = 120 nM) .
Q. How can researchers resolve contradictions in reported solubility data?
- Methodological Answer : Discrepancies in solubility (e.g., 5 mg/mL in water vs. 20 mg/mL in DMSO) may arise from polymorphic forms or salt derivatives. Systematic approaches include:
Solubility Screening : Use shake-flask method across pH 3–8 buffers.
Salt Formation : Compare hydrochloride, sulfate, and citrate salts.
- Example : Hydrochloride salts improve aqueous solubility (up to 30 mg/mL) but reduce membrane permeability .
Q. What computational methods predict interaction with enzymatic targets?
- Methodological Answer :
Molecular Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., monoamine oxidases). Focus on the pyrrolidine NH as a hydrogen bond donor.
MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability.
- Case Study : Docking predicts strong inhibition of MAO-B (ΔG = –9.2 kcal/mol), validated by in vitro IC₅₀ = 50 nM .
Q. What strategies mitigate toxicity risks in preclinical studies?
- Methodological Answer :
- In Vitro Tox Screens : Test hepatic cytotoxicity (HepG2 cells) and hERG channel inhibition (patch-clamp assays).
- Metabolite Identification : Use LC-HRMS to detect reactive metabolites (e.g., N-oxides) that may cause hepatotoxicity.
- Mitigation : Introduce electron-withdrawing groups (e.g., CF₃) to block metabolic activation .
Data Contradiction Analysis
Q. Why do conflicting reports exist about its reactivity in alkylation reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
